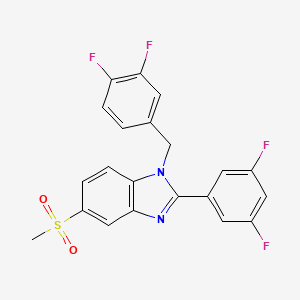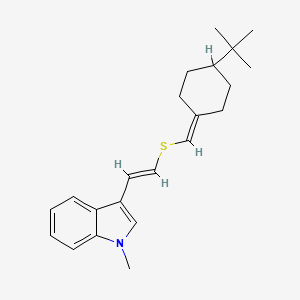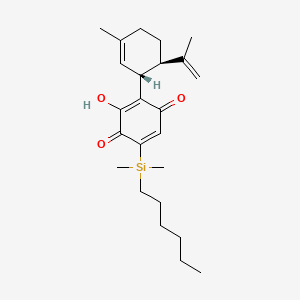
Nlrp3-IN-23
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nlrp3-IN-23 is a small molecule inhibitor specifically targeting the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making this compound a promising therapeutic candidate for conditions such as arthritis, Alzheimer’s disease, and inflammatory bowel disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nlrp3-IN-23 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and oxidation to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and efficiency. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Nlrp3-IN-23 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain moieties to achieve the desired chemical structure.
Substitution: Replacement of functional groups with other substituents to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions are intermediates that are further functionalized to yield this compound. Each step is designed to introduce or modify specific functional groups, ultimately leading to the final compound .
Aplicaciones Científicas De Investigación
Nlrp3-IN-23 has a wide range of scientific research applications, including:
Mecanismo De Acción
Nlrp3-IN-23 exerts its effects by specifically binding to the NLRP3 protein, preventing its oligomerization and subsequent activation of the inflammasome complex. This inhibition blocks the activation of caspase-1 and the release of pro-inflammatory cytokines interleukin-1β and interleukin-18, thereby reducing inflammation . The molecular targets and pathways involved include the NLRP3 protein, the adaptor protein ASC, and caspase-1 .
Comparación Con Compuestos Similares
Similar Compounds
Several compounds are similar to Nlrp3-IN-23 in their ability to inhibit the NLRP3 inflammasome, including:
MCC950: A well-known NLRP3 inhibitor that blocks inflammasome activation by preventing NLRP3 oligomerization.
CY-09: Another NLRP3 inhibitor that targets the ATPase activity of NLRP3.
OLT1177: A small molecule inhibitor that disrupts the interaction between NLRP3 and ASC.
Uniqueness of this compound
This compound is unique in its specific binding affinity and selectivity for the NLRP3 protein, making it a highly effective inhibitor with minimal off-target effects. Its distinct mechanism of action and favorable pharmacokinetic properties further enhance its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C24H36O3Si |
|---|---|
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
5-[hexyl(dimethyl)silyl]-3-hydroxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H36O3Si/c1-7-8-9-10-13-28(5,6)21-15-20(25)22(24(27)23(21)26)19-14-17(4)11-12-18(19)16(2)3/h14-15,18-19,27H,2,7-13H2,1,3-6H3/t18-,19+/m0/s1 |
Clave InChI |
SNVAGKYEGBHMCI-RBUKOAKNSA-N |
SMILES isomérico |
CCCCCC[Si](C)(C)C1=CC(=O)C(=C(C1=O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C |
SMILES canónico |
CCCCCC[Si](C)(C)C1=CC(=O)C(=C(C1=O)O)C2C=C(CCC2C(=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


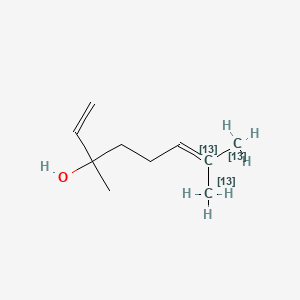
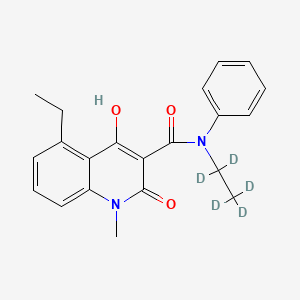
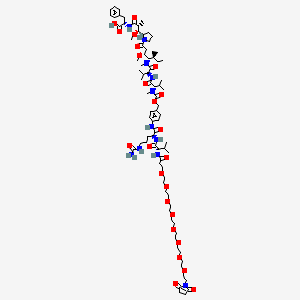
![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole](/img/structure/B15138660.png)
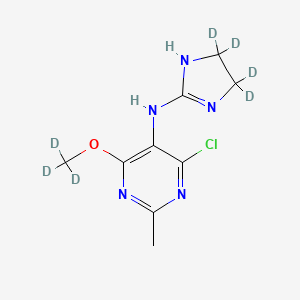
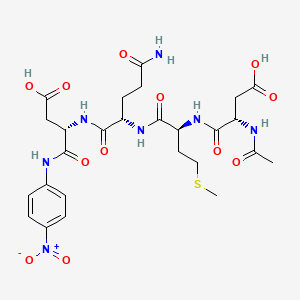


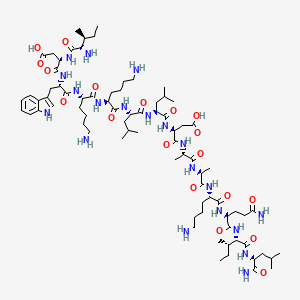

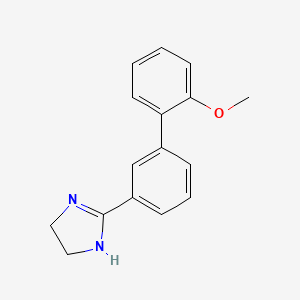
![(2R,3R)-2-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid](/img/structure/B15138685.png)
